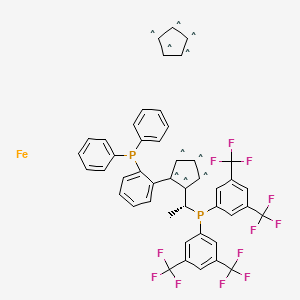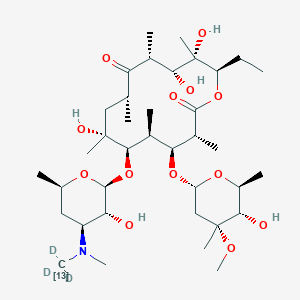
Triacetoxyneodymium hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triacetoxyneodymium hydrate, also known as neodymium(III) acetate hydrate, is a chemical compound with the formula C₆H₁₁NdO₇. It is a coordination complex where neodymium is bonded to three acetate groups and water molecules. This compound is part of the broader category of rare earth metal acetates, which are known for their unique chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Triacetoxyneodymium hydrate can be synthesized through the reaction of neodymium oxide (Nd₂O₃) with acetic acid (CH₃COOH). The reaction typically involves dissolving neodymium oxide in acetic acid under controlled temperature and stirring conditions. The resulting solution is then evaporated to obtain the crystalline this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar principles but on a larger scale. The process includes the use of high-purity neodymium oxide and acetic acid, with precise control over reaction parameters such as temperature, concentration, and pH. The final product is often purified through recrystallization to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Triacetoxyneodymium hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form neodymium(IV) compounds.
Reduction: It can be reduced to neodymium(II) compounds under specific conditions.
Substitution: The acetate groups can be substituted with other ligands, such as chloride or nitrate ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Ligand exchange reactions often involve reagents like hydrochloric acid (HCl) or nitric acid (HNO₃).
Major Products
Oxidation: Neodymium(IV) oxide (NdO₂)
Reduction: Neodymium(II) acetate
Substitution: Neodymium chloride (NdCl₃) or neodymium nitrate (Nd(NO₃)₃)
Scientific Research Applications
Triacetoxyneodymium hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other neodymium compounds and as a catalyst in organic reactions.
Biology: It is employed in studies involving rare earth elements and their interactions with biological systems.
Medicine: Research is ongoing into its potential use in medical imaging and as a contrast agent in magnetic resonance imaging (MRI).
Industry: It is used in the production of high-performance magnets, glass polishing, and as a dopant in various materials to enhance their properties.
Mechanism of Action
The mechanism by which triacetoxyneodymium hydrate exerts its effects is primarily through its ability to coordinate with other molecules. The neodymium ion can form stable complexes with various ligands, influencing the reactivity and properties of the resulting compounds. This coordination chemistry is crucial in catalysis, material science, and biological interactions.
Comparison with Similar Compounds
Similar Compounds
Triacetoxypraseodymium hydrate: Similar in structure but with praseodymium instead of neodymium.
Triacetoxysamarium hydrate: Contains samarium and exhibits similar chemical behavior.
Triacetoxygadolinium hydrate: Gadolinium-based compound with comparable properties.
Uniqueness
Triacetoxyneodymium hydrate is unique due to the specific electronic configuration of neodymium, which imparts distinct magnetic and optical properties. These properties make it particularly valuable in applications such as high-performance magnets and advanced materials research.
Properties
Molecular Formula |
C6H14NdO7 |
|---|---|
Molecular Weight |
342.41 g/mol |
IUPAC Name |
acetic acid;neodymium;hydrate |
InChI |
InChI=1S/3C2H4O2.Nd.H2O/c3*1-2(3)4;;/h3*1H3,(H,3,4);;1H2 |
InChI Key |
XHILYYDCESQUMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.O.[Nd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(R)-1-{(SP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethylbis(2-methylphenyl)phosphine](/img/structure/B12062206.png)




![[[N'-[(4S)-4-amino-5-methoxy-5-oxopentyl]carbamimidoyl]amino]-hydroxy-oxoazanium;hydrochloride](/img/structure/B12062240.png)






